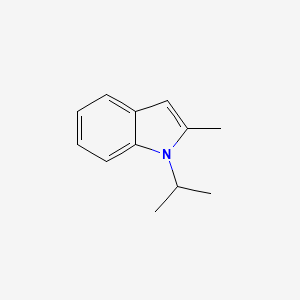

1-Isopropyl-2-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-methyl-1-propan-2-ylindole |

InChI |

InChI=1S/C12H15N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h4-9H,1-3H3 |

InChI Key |

ZRCBZDFXUNINJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1C(C)C |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 1 Isopropyl 2 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution. The presence of an electron-donating methyl group at the C2 position and an isopropyl group at the N1 position further enhances the electron density of the pyrrole (B145914) ring, primarily directing electrophilic attack to the C3 position.

The C3 position of 1-isopropyl-2-methyl-1H-indole is the most nucleophilic and sterically accessible site for electrophilic attack. Several classic reactions can be employed for its functionalization.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position. It proceeds through the formation of a Vilsmeier reagent, typically from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgorganische-chemie.ch The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that reacts with the indole nucleus. The resulting iminium ion is subsequently hydrolyzed to yield the C3-formylated indole. organische-chemie.chnih.gov

Mannich Reaction: This three-component reaction introduces an aminomethyl group at the C3 position. It involves the reaction of the indole with a non-enolizable aldehyde (like formaldehyde) and a secondary amine. baranlab.orgorganic-chemistry.org The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the nucleophilic C3 position of the indole. baranlab.orgnih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C3 position using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. unblog.frresearchgate.net The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution at the C3 position of the indole. researchgate.netlibretexts.org

Table 1: Representative C3-Functionalization Reactions of Indole Derivatives Data is illustrative for analogous indole systems due to the lack of specific data for this compound.

| Reaction | Reagents | Product at C3 | Reference(s) |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | -CHO | wikipedia.org, organische-chemie.ch |

| Mannich | CH₂O, R₂NH | -CH₂NR₂ | baranlab.org, organic-chemistry.org |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | -COR | unblog.fr, researchgate.net |

While the C3 position is the most reactive towards electrophiles, functionalization at other positions can be achieved through various strategies.

C2-Position: The methyl group at the C2 position can be functionalized through lateral lithiation. This involves deprotonation of the methyl group using a strong base like n-butyllithium, followed by quenching with an electrophile. This strategy allows for the introduction of a wide range of functional groups at the C2-methyl position.

C5-Position: Functionalization at the C5 position of the benzene (B151609) ring is more challenging due to the directing effects of the pyrrole nitrogen. Halogenation of the C5 position can be achieved using N-halosuccinimides (NCS, NBS, NIS) under aqueous conditions. rsc.org Copper-catalyzed halogenation using sodium halides also provides a route to C5- and C7-halogenated indoles. nih.gov Furthermore, directed metalation strategies can be employed. For instance, a directing group on the indole nitrogen can facilitate ortho-lithiation at the C7 position, and with appropriate blocking of more reactive sites, functionalization at C5 can be achieved. wikipedia.orgorganische-chemie.chbaranlab.orgorganic-chemistry.orgunblog.fr Recent advances have also demonstrated copper-catalyzed C5-H alkylation of indoles bearing a carbonyl group at the C3 position. nih.gov

Oxidative and Reductive Transformations of the Indole System

The indole nucleus can undergo both oxidative and reductive transformations, affecting either the pyrrole or the benzene ring.

Oxidation: The electron-rich double bond between C2 and C3 of the indole ring is susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of an epoxide across the C2-C3 double bond. libretexts.orglibretexts.org This epoxide can be subsequently opened to yield 2,3-dihydroxyindoline derivatives.

Reduction: The pyrrole ring of the indole nucleus can be selectively reduced to an indoline. Catalytic hydrogenation is a common method for this transformation. For 2-methylindoles, hydrogenation can be achieved using various supported metal catalysts such as platinum, palladium, rhodium, and iridium. researchgate.netjustia.com The reaction is often carried out under hydrogen pressure and at elevated temperatures. The N-isopropyl group is generally stable under these conditions. Complete hydrogenation of the indole ring system, including the benzene portion, would require more forcing conditions.

Table 2: Examples of Oxidation and Reduction of Indole Derivatives Data is illustrative for analogous indole systems.

| Transformation | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | m-CPBA | 2,3-Epoxyindoline | libretexts.org, libretexts.org |

| Reduction | H₂, Pt/C | 2-Methylindoline | researchgate.net, justia.com |

| Reduction | H₂, Ir/Zeolite | 2-Methylindoline | researchgate.net |

Cycloaddition and Cascade Reactions Involving the Indole Core

The indole ring can participate as a component in cycloaddition reactions, leading to the formation of more complex polycyclic structures.

Diels-Alder Reaction: The indole nucleus can act as a diene or a dienophile in [4+2] cycloaddition reactions, although this is less common than for simpler aromatic systems. libretexts.orgyoutube.com The C2-C3 double bond can act as a dienophile, reacting with a suitable diene. Alternatively, the benzene ring can act as the diene component, particularly when activated by electron-donating groups, though this typically requires harsh conditions.

1,3-Dipolar Cycloaddition: The C2-C3 double bond of the indole can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. rsc.orgmdpi.com This reaction provides a versatile route to various five-membered heterocyclic rings fused to the indole core.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, are efficient methods for building molecular complexity. Indole derivatives are excellent substrates for various cascade processes. For instance, a cascade arylation/cyclization of indole acetamides with 3-substituted indoles can lead to the formation of indolyl pyrroloindolines. unblog.fr Similarly, cascade reactions of nitrones and allenes can provide access to 3-functionalized indoles. organische-chemie.chbaranlab.org

Rearrangement Reactions within Substituted Indoles, including 1,2-Migration Phenomena

Substituted indoles can undergo various rearrangement reactions, often acid-catalyzed, leading to isomeric products.

Plancher Rearrangement: This rearrangement involves the acid-catalyzed migration of an alkyl or aryl group from the C3 position of a 3H-indole (indolenine) to the C2 position. While this compound is already a 1H-indole, its derivatives, particularly those formed by the addition of an electrophile at C3 to create a 3,3-disubstituted indoleninium ion, could potentially undergo a Plancher-type rearrangement. researchgate.netresearchgate.netnih.gov

1,2-Migration: A 1,2-migration is a type of rearrangement where a substituent moves from one atom to an adjacent atom. In the context of indole chemistry, acid-catalyzed 1,2-alkyl or 1,2-aryl shifts can occur, for example, during the decomposition of diazo compounds in the presence of transition metal catalysts, leading to the migration of a group to an adjacent carbenic center. Such migrations can be a key step in the synthesis of various substituted indoles.

Formation of Coordination Complexes with Metal Ions and Mechanistic Insights

The indole nucleus possesses several potential coordination sites for metal ions, including the nitrogen atom of the pyrrole ring and the π-system of the aromatic rings. The N-isopropyl group in this compound sterically hinders direct coordination at the nitrogen atom, making π-coordination or coordination involving other functional groups more likely.

Indole-containing ligands can form complexes with a variety of transition metals, including copper, palladium, platinum, ruthenium, and zinc. nih.gov The coordination can occur through the indole nitrogen (if sterically accessible), or through other donor atoms present in substituents on the indole ring. The π-system of the indole ring can also participate in η⁶-coordination with metal centers. The formation of these complexes typically involves the displacement of a labile ligand on the metal precursor by the indole-containing ligand. The geometry of the resulting complex is dependent on the metal ion, its oxidation state, and the other ligands present.

Advanced Spectroscopic Characterization Techniques for 1 Isopropyl 2 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-isopropyl-2-methyl-1H-indole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as providing information about the nitrogen environment.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The chemical shifts are influenced by the electron density around each nucleus, offering clues to their local chemical environment.

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the isopropyl, methyl, and indole (B1671886) ring protons.

Isopropyl Group: The six methyl protons (-CH(CH ₃)₂) are chemically equivalent and would appear as a doublet due to coupling with the methine proton. The single methine proton (N-CH (CH₃)₂) would appear as a septet, split by the six equivalent methyl protons.

2-Methyl Group: The protons of the methyl group at the C2 position (-CH ₃) would appear as a sharp singlet, as there are no adjacent protons to couple with.

Indole Ring: The proton at the C3 position is expected to be a singlet. The four protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) will appear in the aromatic region of the spectrum, typically between 7.0 and 7.6 ppm. Their specific splitting patterns (doublets, triplets, or doublet of doublets) arise from spin-spin coupling with their neighbors, allowing for their specific assignment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display a unique signal for each carbon atom in the molecule.

Aliphatic Carbons: Signals for the isopropyl methyl carbons and the methine carbon, as well as the C2-methyl carbon, will appear in the upfield (aliphatic) region of the spectrum.

Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system will resonate in the downfield region. The positions of these signals are diagnostic of the substitution pattern. The C2 carbon, being attached to nitrogen and part of a double bond, is expected to be significantly downfield.

Predicted NMR Data for this compound

The following table is based on established chemical shift values for substituted indoles and related N-alkylated heterocyclic compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| 2-CH₃ | ~2.4 (s) | 2-CH₃ | ~12-14 |

| Isopropyl -CH₃ | ~1.5 (d) | Isopropyl -CH₃ | ~21-23 |

| Isopropyl -CH | ~4.7 (sept) | Isopropyl -CH | ~47-49 |

| H3 | ~6.2 (s) | C3 | ~100-102 |

| H7 | ~7.5 (d) | C7 | ~109-111 |

| H4 | ~7.4 (d) | C4 | ~119-121 |

| H5 | ~7.1 (t) | C5 | ~119-121 |

| H6 | ~7.0 (t) | C6 | ~120-122 |

| C3a | ~127-129 | ||

| C7a | ~136-138 | ||

| C2 | ~138-140 |

While 1D NMR provides initial assignments, 2D NMR experiments are essential to confirm the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a key cross-peak would be observed between the isopropyl methine proton and the isopropyl methyl protons. Correlations between the adjacent aromatic protons (H4-H5, H5-H6, H6-H7) would also be visible, confirming their positions on the benzene ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. This would show correlations from the H4 proton to H5, H6, and H7, confirming they all belong to the same aromatic spin system.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. A ROESY spectrum would be expected to show a cross-peak between the N-isopropyl methine proton and the protons on the C7 position of the indole ring, confirming the orientation of the alkyl group. Correlations between the 2-methyl protons and the C3 proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the signal for the 2-methyl protons would correlate to the 2-CH₃ carbon signal.

From the isopropyl methine proton to the N1-attached carbon (C7a) and the isopropyl methyl carbons.

From the 2-methyl protons to the C2 and C3 carbons.

From the H3 proton to the C2, C3a, and C4 carbons.

From the H7 proton to the C5 and C7a carbons.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the indole nitrogen is sensitive to substitution on the ring and at the nitrogen itself. scispace.com

For indole derivatives, the ¹⁵N chemical shifts typically fall within a range of 125 to 160 ppm relative to nitromethane. science-and-fun.de Studies on monosubstituted indoles have shown that substituents at the 2-position have a significant effect on the nitrogen chemical shift. scispace.com The introduction of the electron-donating isopropyl group directly on the nitrogen atom is expected to shield the nucleus, causing an upfield shift compared to unsubstituted indole. The 2-methyl group would also contribute to this electronic effect. Therefore, ¹⁵N NMR can serve as a sensitive probe for confirming N-alkylation and characterizing the electronic structure of the heterocyclic ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns under electron ionization (EI).

The molecular formula of the compound is C₁₂H₁₅N, giving it a monoisotopic mass of approximately 173.12 Da. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 173.

The fragmentation of N-alkylated indoles is predictable. acs.org For this compound, the primary fragmentation pathways would likely involve the isopropyl group attached to the nitrogen.

Alpha-Cleavage: A common pathway for N-alkyl amines is alpha-cleavage, which involves the loss of an alkyl radical. youtube.com The loss of a methyl radical from the isopropyl group would result in a stable secondary cation fragment at m/z 158 (M-15). This is often a very prominent peak.

Loss of the Isopropyl Group: Cleavage of the N-C bond could lead to the loss of the entire isopropyl group as a radical, resulting in a fragment at m/z 130 (M-43).

Indole Ring Fragmentation: The fragmentation of the 2-methylindole (B41428) core often proceeds through the loss of a hydrogen atom to form a highly stable quinolinium cation at m/z 130. nist.gov This ion can subsequently lose acetylene (B1199291) (C₂H₂) to give a peak at m/z 104.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 173 | [C₁₂H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group (alpha-cleavage) |

| 130 | [M - C₃H₇]⁺ or [C₉H₈N]⁺ | Loss of the isopropyl radical, or loss of H from the 2-methylindole core to form the quinolinium ion |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by the vibrations of the indole ring and the attached alkyl groups.

A key diagnostic feature is the absence of a sharp N-H stretching band, which is typically observed around 3400 cm⁻¹ in N-unsubstituted indoles like 2-methyl-1H-indole. Its absence is strong evidence for substitution at the N1 position.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H (Indole ring) |

| 2970-2850 | C-H stretch | Aliphatic C-H (Isopropyl and methyl groups) |

| ~1615, ~1580, ~1460 | C=C stretch | Aromatic ring breathing (Indole ring) |

| ~1340 | C-N stretch | Aromatic amine (Indole ring) |

| 750-730 | C-H bend | Ortho-disubstituted benzene ring out-of-plane bend |

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions in this area is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

While no specific crystal structure for this compound has been reported in the crystallographic databases, analysis of related structures provides insight into the expected solid-state conformation. iucr.orgnih.gov X-ray crystallography on a suitable single crystal would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Molecular Conformation: The indole ring system is expected to be essentially planar. The isopropyl group attached to the nitrogen atom would adopt a conformation that minimizes steric hindrance with the rest of the molecule. The bond angles around the sp²-hybridized nitrogen atom would be close to 120°.

Bond Lengths and Angles: The C-C and C-N bond lengths within the indole ring would be consistent with its aromatic and heterocyclic character. For instance, the C2-C3 bond is expected to have more double-bond character than the other C-C bonds in the five-membered ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. For a novel or synthesized compound like this compound, this analysis is crucial for verifying its empirical and molecular formula, thereby confirming its atomic makeup. The process involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products, typically carbon dioxide, water, and nitrogen oxides.

The molecular formula for this compound has been identified as C₁₂H₁₅N. bldpharm.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and nitrogen (N). These theoretical values serve as a benchmark against which experimental results are compared to ascertain the purity and confirm the identity of the synthesized compound.

Theoretical Composition

The expected elemental percentages for this compound are derived from its molecular formula, C₁₂H₁₅N, and the atomic masses of its constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u). The total molecular weight of the compound is approximately 173.25 g/mol . bldpharm.com

The theoretical percentages are as follows:

Carbon (C): (12 * 12.011 / 173.25) * 100% ≈ 83.16%

Hydrogen (H): (15 * 1.008 / 173.25) * 100% ≈ 8.73%

Nitrogen (N): (1 * 14.007 / 173.25) * 100% ≈ 8.08%

Detailed Research Findings

In typical research settings, the synthesis of this compound would be followed by elemental analysis to confirm that the product matches the expected formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values. A close agreement between the experimental and theoretical data, generally within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity.

While specific experimental data for this compound is not widely available in the public domain, the standard procedure would involve the data presented in a format similar to the interactive table below. This table illustrates how the theoretical values are benchmarked against hypothetical, yet typical, experimental findings.

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Hypothetical) | Deviation (%) |

| Carbon (C) | 83.16 | 83.12 | -0.04 |

| Hydrogen (H) | 8.73 | 8.75 | +0.02 |

| Nitrogen (N) | 8.08 | 8.05 | -0.03 |

The verification of the elemental composition through such analysis is a critical checkpoint in the characterization process, ensuring the integrity of the compound for any subsequent spectroscopic or biological evaluation. The minor deviations observed in the hypothetical experimental data fall well within the acceptable range, which would signify a successful synthesis of a pure sample of this compound.

Theoretical and Computational Studies of 1 Isopropyl 2 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Isopropyl-2-methyl-1H-indole, DFT calculations offer a foundational understanding of its geometric and electronic properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. For this compound, this involves mapping the potential energy surface, particularly concerning the rotation of the isopropyl group attached to the nitrogen atom, to identify the most stable conformer.

Illustrative Data: Predicted Geometric Parameters

The following table presents hypothetical, yet chemically reasonable, optimized geometric parameters for this compound, as would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory). This data is for illustrative purposes.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | N1-C(isopropyl) | ~1.48 Å |

| C2-C(methyl) | ~1.51 Å | |

| N1-C2 | ~1.38 Å | |

| C2=C3 | ~1.37 Å | |

| Bond Angle | C(indole)-N1-C(isopropyl) | ~125° |

| N1-C2-C(methyl) | ~123° | |

| Dihedral Angle | C(benzene ring)-N1-C(isopropyl)-C(H3) | ~60° (Staggered) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more reactive and easily polarizable. For this compound, the HOMO is typically localized over the electron-rich indole (B1671886) ring, while the LUMO is distributed across the aromatic system.

Illustrative Data: Frontier Orbital Energies

This table provides representative energy values for the frontier orbitals of this compound, illustrating typical results from a DFT calculation. This data is for illustrative purposes.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.50 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Gap (ΔE) | 4.65 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic reactivity. The map uses a color scale where red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show a region of negative potential (red) concentrated around the nitrogen atom of the indole ring due to its lone pair of electrons, as well as over the π-system of the aromatic ring. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Quantum Chemical Descriptors and Reactivity Indices for Predicting Reaction Pathways

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a more quantitative basis for predicting chemical behavior.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Illustrative Data: Reactivity Descriptors

The following table contains hypothetical values for quantum chemical descriptors of this compound, derived from the illustrative HOMO-LUMO energies above. This data is for illustrative purposes.

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | 3.175 |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | 2.325 |

| Chemical Softness (S) | 1 / η | 0.430 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.164 |

Molecular Dynamics Simulations for Dynamic Conformational Sampling

While DFT calculations provide a static, lowest-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would reveal its dynamic behavior.

These simulations allow for the exploration of different conformations the molecule can adopt at a given temperature, the flexibility of its substituent groups (isopropyl and methyl), and its interactions with surrounding solvent molecules. This provides a more realistic understanding of the molecule's behavior in a biological or chemical system.

Molecular Docking Studies on Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target.

Studies have been conducted on derivatives of this compound, specifically targeting the enzyme Enhancer of Zeste Homolog 2 (EZH2), which is implicated in various cancers. nih.gov In these studies, compounds containing the this compound scaffold were docked into the active site of EZH2 (PDB ID: 4W2R). nih.gov

The docking results revealed that the indole scaffold plays a key role in forming favorable interactions within the binding pocket. Specifically, the indole ring system was observed to form face-to-face π-π stacking interactions with tyrosine residues, such as Tyr111 and Tyr558, which are critical for anchoring the molecule in the active site. nih.gov The N-isopropyl group helps to position the core structure optimally within the hydrophobic pocket of the enzyme.

Table of Interactions: Indole Scaffold with EZH2 Active Site

| Interacting Residue of EZH2 | Type of Interaction | Moiety of Indole Derivative |

| Tyr111 | π-π Stacking | Indole Ring System |

| Tyr558 | π-π Stacking | Indole Ring System |

| Trp521 | Hydrogen Bond | Amide Linker (on derivative) |

These docking studies demonstrate how the this compound core can serve as an effective scaffold for designing specific enzyme inhibitors, providing a rational basis for further chemical modification to enhance binding affinity and selectivity. nih.gov

Mechanistic Research on Pharmacological Targets and Biological Interactions of 1 Isopropyl 2 Methyl 1h Indole Analogues

Structure-Activity Relationship (SAR) Studies of 1-Isopropyl-2-methyl-1H-indole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indole (B1671886) derivatives, SAR studies have revealed several key features that govern their interaction with various biological targets. These studies typically involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating the impact of these changes on a specific biological effect.

Key insights from SAR studies on bioactive indole scaffolds include:

Substitution on the Indole Ring: The position and nature of substituents on the indole's benzene (B151609) ring (positions 4, 5, 6, and 7) are critical. For instance, in a series of indole-based inhibitors of the anti-apoptotic protein Mcl-1, modifications at these positions significantly altered binding affinity.

The N1 Position: The substituent at the N1 position of the indole ring plays a pivotal role in determining both potency and selectivity. For many indole derivatives acting as enzyme inhibitors or receptor ligands, a hydrogen atom at this position is crucial for forming a hydrogen bond with the target protein. nih.gov In other cases, introducing specific alkyl or aryl groups can enhance hydrophobic interactions and improve activity. For example, the development of indole-based EZH2 inhibitors showed that N-substitution was key to optimizing potency.

The C2 and C3 Positions: The C2 and C3 positions are common points for introducing diverse side chains that can profoundly affect the compound's pharmacological profile. In the design of inhibitors for the HIV-1 gp41 protein, the linkage and nature of moieties attached to the indole core were critical for activity.

Conformational Constraints: Introducing conformational rigidity into the side chains of indole derivatives can lead to increased affinity and selectivity for a specific target. This has been demonstrated in the development of ligands for the benzodiazepine (B76468) receptor, where constrained side chains improved binding characteristics. nih.gov

The following interactive table summarizes SAR findings for different classes of indole derivatives, illustrating how structural modifications impact biological activity.

| Indole Analogue Class | Target | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|---|

| N-Substituted Indoles | Mcl-1 | Hydrophobic tail and acidic chain on N1 substituent | Optimizes binding to P2 and R263 hot-spots | mdpi.com |

| Bis-indoles | HIV-1 gp41 | Linkage between indole rings (e.g., 6-6' vs. 5-6') | Affects binding to hydrophobic pocket and antiviral activity | |

| Indole-based Carboxamides | Bacterial Efflux Pumps | Conformationally constrained diamine side chain | Enhances potency and pharmacokinetic properties | nih.govnih.gov |

| Indolylglyoxylamides | Benzodiazepine Receptor (BzR) | Unsubstituted N1-H | Essential for H-bonding and high-affinity binding | nih.gov |

Mechanistic Investigations of Enzyme Inhibition (e.g., HMG-CoA Reductase, EZH2)

Indole analogues have been investigated as inhibitors of various enzymes critical to disease pathways. The mechanisms of inhibition often involve competitive binding at the active site or allosteric modulation.

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). nih.gov Its overactivity is implicated in numerous cancers, making it a prime therapeutic target. Several potent and selective indole-based EZH2 inhibitors have been developed. researchgate.net

The mechanism of these inhibitors involves competing with the cofactor S-adenosyl-L-methionine (SAM) for binding to the SET domain of EZH2. This prevents the transfer of a methyl group to histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark for gene silencing. nih.gov The inhibition of EZH2 by these compounds leads to a global decrease in H3K27 trimethylation (H3K27me3), reactivation of silenced tumor suppressor genes, and subsequent anti-proliferative effects in cancer cells. researchgate.net Compounds like CPI-1205, an orally bioavailable indole-based inhibitor, have demonstrated these effects both in biochemical assays and in cellular contexts. researchgate.net

HMG-CoA Reductase: HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.govnih.gov Inhibitors of this enzyme, most famously the statins, are cornerstone therapies for hypercholesterolemia. rxlist.com The mechanism of statins involves competitive inhibition where they bind to the active site of HMG-CoA reductase, mimicking the natural substrate HMG-CoA. rxlist.comresearchgate.net This binding blocks the enzyme's activity, leading to reduced cholesterol production in the liver. nih.gov A secondary effect is the upregulation of LDL receptors on liver cells, which increases the clearance of LDL cholesterol from the bloodstream. nih.gov While the indole scaffold is not characteristic of the major approved HMG-CoA reductase inhibitors, the search for novel inhibitors with different structural features is an ongoing area of research.

The table below provides details on the inhibition of these two key enzymes by relevant compound classes.

| Enzyme Target | Inhibitor Class | Mechanism of Action | Biochemical Consequence | Reference |

|---|---|---|---|---|

| EZH2 | Indole-based analogues (e.g., CPI-1205) | Competitive inhibition at the SAM-binding site | Decreased H3K27 trimethylation; reactivation of tumor suppressor genes | researchgate.net |

| HMG-CoA Reductase | Statins (e.g., Atorvastatin) | Competitive inhibition at the HMG-CoA binding site | Reduced cholesterol synthesis; upregulation of LDL receptors | nih.govrxlist.com |

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

Indole derivatives are known to bind to a wide array of biological receptors, often exhibiting high affinity and specificity. Molecular docking and receptor binding assays have elucidated the specific interactions that govern these ligand-receptor complexes.

For example, studies on indole derivatives as ligands for serotonin (B10506) receptors (e.g., 5-HT1A and 5-HT2A) have provided detailed mechanistic insights. Molecular docking has shown that these ligands typically position themselves within the orthosteric binding pocket. nih.gov A key interaction is an electrostatic bond between a protonatable nitrogen atom in the ligand's side chain and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The indole moiety itself often penetrates deep into a hydrophobic microdomain of the receptor, forming favorable interactions with aromatic residues like tryptophan and phenylalanine. nih.gov Furthermore, the NH group of the indole ring can act as a hydrogen bond donor, interacting with residues such as serine or threonine within the binding site. nih.gov

Similarly, indole-based compounds have been designed as ligands for the benzodiazepine binding site on the GABAA receptor and for adenosine (B11128) receptors. nih.gov In these cases, the indole core serves as a scaffold, with specific substitutions directing the molecule's affinity and functional activity (e.g., agonist, antagonist, or allosteric modulator).

Elucidation of Interaction with Efflux Pump Mechanisms

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, conferring multidrug resistance (MDR). nih.govnih.gov Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics. mdpi.comconsensus.app

Mechanistic studies have focused on pumps prevalent in pathogenic bacteria, such as NorA in Staphylococcus aureus. Indole-based EPIs are thought to act by binding to the pump protein, thereby competitively or non-competitively inhibiting its ability to bind and extrude antibiotics. researchgate.net This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target. SAR studies have shown that specific substitutions on the indole core are crucial for inhibitory activity. For example, moving an aryl moiety from the C2 to the N1 position of the indole was found to be detrimental to activity against the NorA pump. nih.gov The mechanism of these EPIs is confirmed by assays that show increased accumulation of fluorescent dyes (like ethidium (B1194527) bromide) or antibiotics inside bacteria overexpressing the target pump. researchgate.net Importantly, effective EPIs typically lack intrinsic antibacterial activity, reducing the likelihood of resistance developing to the inhibitor itself. researchgate.net

Role in Cell Signaling Pathways and Microbial Physiology: Mechanistic Aspects

Indole itself is a significant intercellular signaling molecule in many microbial communities, a phenomenon often linked to quorum sensing. oup.comutexas.edu It regulates diverse physiological processes, including biofilm formation, drug resistance, virulence, and plasmid stability. oup.comresearchgate.net

In bacteria like Escherichia coli, indole signaling can influence gene expression extensively. For instance, extracellular indole can modulate the formation of biofilms; high concentrations often inhibit initial attachment, while also increasing the acid resistance and antibiotic tolerance of established biofilms. oup.comsemanticscholar.org The mechanism involves indole acting as an extracellular cue that is sensed by specific proteins, which in turn modulate the activity of transcription factors or two-component systems that control large sets of genes. researchgate.net

Beyond the microbial world, indole and its derivatives produced by the gut microbiota can enter systemic circulation and influence host physiology. nih.gov They can act as ligands for host receptors, most notably the Aryl Hydrocarbon Receptor (AhR). Activation of AhR by microbial indole metabolites plays a crucial role in maintaining intestinal homeostasis, modulating immune responses at the gut barrier, and influencing the differentiation of immune cells like intraepithelial lymphocytes. nih.gov

Future Research Directions and Emerging Challenges in Indole Chemistry

Development of Novel and Sustainable Synthetic Routes for Substituted Indoles

A primary challenge in organic synthesis is the development of environmentally benign and efficient reactions. acs.orgacs.orgnih.gov For N-substituted indoles such as 1-isopropyl-2-methyl-1H-indole, future research will focus on moving away from traditional alkylation methods that often require harsh bases and hazardous solvents.

Key research avenues include:

Catalytic C-H Functionalization: Direct functionalization of the indole (B1671886) C-H bonds is a powerful strategy that avoids pre-functionalized starting materials, thus improving atom economy. researchgate.net Recent breakthroughs in copper-catalyzed C5-alkylation demonstrate the potential for modifying less reactive positions on the indole ring, a technique that could be expanded to other positions. bioengineer.orgeurekalert.orgnews-medical.net

Green Solvents and Catalysts: The use of water, ionic liquids, or micellar systems in indole synthesis is an area of active investigation. mdpi.com Palladium-catalyzed cyclization of alkynylanilines in aqueous media represents a sustainable approach to forming the indole core. mdpi.com

Photocatalysis and Electrochemistry: These methods offer green alternatives by using light or electricity to drive reactions, often under mild conditions, reducing the need for chemical oxidants or reductants. rsc.org

Exploration of Underexplored Reactivity and Transformation Pathways of the Indole Nucleus

While the reactivity of the indole C3 position is well-established, modern research is exploring the less conventional reactivity of the indole nucleus to access novel molecular architectures. wikipedia.org

Future explorations will likely involve:

Umpolung (Reversal of Polarity): Making the typically nucleophilic C3 position electrophilic would provide new synthetic strategies. nih.gov Gold-catalyzed intramolecular nitrene transfer can generate an electrophilic indole intermediate, enabling reactions with various nucleophiles. nih.gov

Dearomatization Reactions: These reactions convert the planar aromatic indole ring into a three-dimensional structure, which is of great interest for creating complex molecules with defined stereochemistry.

Ring-Opening and Rearrangement: Divergent reactions that lead to either annulation or a complete ring-opening of the indole core offer pathways to entirely new heterocyclic systems from a common starting material. rsc.org Such transformations can dramatically alter the molecular scaffold to explore new chemical space. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding of Indole Chemistry

Computational chemistry has become an indispensable tool for predicting reaction outcomes and understanding complex reaction mechanisms. indexcopernicus.com Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to study the atmospheric oxidation of indole and to calculate the electronic spectra of indole derivatives. copernicus.orgnih.govacs.org

Future applications in this area include:

Predictive Modeling: Using computational models to predict the regioselectivity of electrophilic substitutions or cycloaddition reactions on complex indole substrates. scispace.com

Catalyst Design: Designing catalysts with enhanced activity and selectivity for specific C-H functionalization reactions by modeling the transition states of the catalytic cycle. bioengineer.org

Reaction Dynamics: Simulating the entire course of a chemical reaction to understand not just the endpoints but the energetic landscape, helping to explain unexpected byproducts or stereochemical outcomes.

Discovery of Novel Biological Targets through Mechanistic Studies of Indole Derivatives

The indole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govnih.govresearchgate.netmdpi.com While many indole derivatives target known pathways like tubulin polymerization or protein kinases, a key future direction is the identification of entirely new biological targets. mdpi.commdpi.com

Strategies to achieve this include:

Chemical Proteomics: Using indole-based chemical probes to identify unknown protein binding partners within a cell, thereby uncovering new mechanisms of action and potential therapeutic targets.

Phenotypic Screening: Screening libraries of diverse indole derivatives in cell-based or whole-organism assays to identify compounds that produce a desired physiological effect, even without a preconceived target. The subsequent target deconvolution can reveal novel biology.

Fragment-Based Drug Discovery: Using small indole fragments to probe the binding sites of proteins for which no inhibitor is known, and then growing these fragments into more potent lead compounds.

Integration of Artificial Intelligence and Machine Learning in Indole Research and Design

Key applications in indole research will be:

De Novo Drug Design: Employing generative AI models to design novel indole derivatives with optimized properties for a specific biological target. mbios.org

Predictive Toxicology and ADMET: Using ML models trained on large datasets to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new indole compounds early in the discovery process. indexcopernicus.com

Reaction Optimization: Applying machine learning algorithms to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) for complex indole syntheses, reducing development time and material waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Isopropyl-2-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of 1-alkylated indoles typically involves Friedel-Crafts alkylation or cyclization strategies. For example, a related compound, 1-Isopropyl-1H-indole, is synthesized via condensation of fluorobenzene with chloroacetyl chloride followed by cyclization with N-isopropylaniline . To optimize yields, parameters such as temperature (reflux conditions in acetic acid, as in ), catalyst choice (e.g., Lewis acids for Friedel-Crafts), and purification methods (e.g., recrystallization from DMF/acetic acid mixtures) should be systematically tested .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns on the indole core. For crystallographic analysis, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) ensures precise structural determination . IR spectroscopy can validate functional groups, while mass spectrometry confirms molecular weight .

Q. What biological screening assays are commonly used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or pharmacological profile of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in substitution reactions . Molecular docking (using AutoDock or Schrödinger) evaluates binding affinities to biological targets like serotonin receptors or bacterial enzymes . QSAR models can correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities of this compound derivatives?

- Methodological Answer :

- Synthesis : Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .

- Bioactivity : Validate assays with positive/negative controls (e.g., fluconazole for antifungal studies) and standardized cell lines . Cross-lab validation using blinded samples reduces bias .

Q. How does the steric and electronic effects of the isopropyl and methyl groups influence the compound’s stability and interaction with biological targets?

- Methodological Answer : Steric hindrance from the isopropyl group may reduce nucleophilic substitution rates at the 2-position, while the methyl group’s electron-donating effect could stabilize intermediates during electrophilic aromatic substitution. Comparative studies with analogs (e.g., 1-Ethyl-2-methylindole) using kinetic experiments and crystallographic data (e.g., bond length analysis) clarify these effects .

Q. What advanced techniques are used to study the metabolic pathways of this compound in vivo?

- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C at the isopropyl group) track metabolic fate in rodent models. LC-MS/MS identifies phase I/II metabolites, while microsomal incubation (e.g., with CYP3A4) pinpoints specific enzymatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.